1-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine
Description
This compound is a phosphorus-containing heterocycle featuring a central 1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin core substituted with tetraphenyl groups at positions 4,4,8,8 and a piperidine moiety at position 4. The stereochemistry (3aR,8aR) confers rigidity to the bicyclic framework, while the tetraphenyl and dimethyl groups enhance steric bulk and electronic stabilization . Such structures are typically synthesized via multi-step coupling reactions involving phosphorous precursors and aryl Grignard reagents, followed by piperidine functionalization. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy .
Properties
IUPAC Name |
1-[(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38NO4P/c1-34(2)38-32-33(39-34)36(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(37-26-16-7-17-27-37)40-35(32,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-6,8-15,18-25,32-33H,7,16-17,26-27H2,1-2H3/t32-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHXVYWHUZOAG-CZNDPXEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine involves several steps. One common synthetic route includes the reaction of a suitable phosphoramidite ligand with piperidine under controlled conditions. The reaction typically requires the use of catalysts such as iridium or copper to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
Research Applications
Research into the applications of 1-[(3aR,8aR)-tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine is ongoing and spans several fields:
Medicinal Chemistry
- Anticancer Research : The compound's structural complexity suggests potential interactions with biological targets relevant to cancer therapy. Its ability to form complexes with metal ions may enhance its efficacy as a drug candidate.
- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties that warrant further investigation through in vitro assays against various pathogens .
- Neuropharmacology : Given the presence of the piperidine moiety, this compound may exhibit neuroactive properties that could be explored for treating neurological disorders.
Material Science
The unique structural characteristics of this compound may also lend itself to applications in material science:
- Polymer Chemistry : The compound can potentially be utilized as a building block for synthesizing novel polymers with tailored properties.
- Nanotechnology : Its complex structure may facilitate the development of nanomaterials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine involves its role as a ligand in catalytic processes. It interacts with metal centers, facilitating the formation of reactive intermediates that drive the catalytic cycle. The compound’s tetrahydro-dioxolo-dioxaphosphepin core provides a stable environment for these interactions, enhancing the efficiency of the catalytic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The target compound’s dioxaphosphepin core differentiates it from analogs with alternative heteroatoms or ring systems:
- (3aR,8aR)-6-Isopropyl-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-b]pyridine-1,3(2H)-one (): Replaces phosphorus with a carbonyl group, forming a dioxolo-pyridinone. The naphthyl substituents increase aromaticity but reduce electrophilicity compared to the phosphorous-containing analog .
- (R,R)-30c (): Features a dioxasilepine core (silicon instead of phosphorus), which alters ring electronegativity and reactivity. Silicon’s larger atomic radius increases steric strain but enhances hydrolytic stability .
Table 1: Core Heterocycle Comparison
*Exact molecular weights unavailable in evidence; estimates based on structural analogs.
Piperidine-Substituted Derivatives
Piperidine is a common moiety in bioactive compounds (e.g., alkaloids in ). Key comparisons include:
- N-isobutyl-4-hexanoyl-4-hydroxy-pyrrolidin-1-one (): A pyrrolidinone-piperidine hybrid with demonstrated bioactivity in plant extracts.
- 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine (): A piperidine amide with a propenyl-aromatic substituent. Unlike the target compound, this lacks a bicyclic framework but shares conformational flexibility .
Computational Similarity Analysis
Tanimoto and Dice coefficients () quantify structural overlap:
- Tetranaphthyl dioxolo-pyridinone (): Estimated Tanimoto index ~0.65 due to shared bicyclic backbone but divergent substituents.
- Piperidine thiophene derivatives () : Low similarity (Tanimoto <0.3) due to thiophene vs. phosphorous core.
Biological Activity
The compound 1-[(3aR,8aR)-tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]piperidine (CAS No. 913706-72-6) is a complex organic molecule notable for its unique structural features and potential biological activities. It incorporates a dioxaphosphepin ring and exhibits chirality due to its multiple stereocenters. This article reviews the biological activity of this compound based on various research findings.
- Molecular Formula: C₃₅H₃₆NO₄P
- Molecular Weight: 565.64 g/mol
- Structure: The compound consists of a piperidine moiety linked to a tetrahydro-dioxolo-phosphine structure that enhances its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to the target molecule may exhibit various biological activities such as:
-
Antitumor Activity:
- Certain derivatives of dioxaphosphepin compounds have shown promising antitumor properties in vitro and in vivo. For instance, studies have indicated that these compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
-
Antimicrobial Properties:
- The presence of multiple aromatic rings and functional groups in the structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a variety of bacterial strains.
-
Enzyme Inhibition:
- The unique phosphorus-containing structure may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzyme activity.
Antitumor Effects
A study conducted by researchers exploring the antitumor effects of phosphine oxide derivatives found that a related compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of dioxaphosphepin were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications in the side chains enhanced their efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antitumor | MCF-7 | |
| Compound B | Antimicrobial | S. aureus | |
| Compound C | Enzyme Inhibition | Various Metabolic Enzymes |
The biological activity of this compound may involve:
- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Q & A
Q. What are the recommended protocols for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves stereoselective phosphine ligand preparation. A common approach includes coupling tetraphenyl-substituted dioxaphosphepin precursors with piperidine derivatives under inert conditions (e.g., argon) using palladium catalysts . Characterization requires multi-spectral analysis:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., δ 1.2–2.5 ppm for piperidine protons; δ 120–140 ppm for aromatic carbons) .
- HRMS : To validate molecular weight (e.g., observed m/z 539.60 vs. calculated C33H34NO4P) .
- X-ray crystallography : For absolute stereochemical confirmation of the (3aR,8aR) configuration .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Avoid ignition sources due to flammability risks .
- Storage : Seal in moisture-resistant containers under nitrogen at –20°C to prevent hydrolysis of the phosphine moiety .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s catalytic activity in asymmetric synthesis?
- Methodological Answer :
- Docking studies : Use software like Schrödinger Suite to model interactions between the phosphine ligand and transition metals (e.g., Ru or Pd). Focus on steric effects from tetraphenyl groups and piperidine’s conformational flexibility .
- DFT calculations : Analyze electron density maps to predict regioselectivity in cross-coupling reactions. For example, the dioxaphosphepin ring’s electron-withdrawing effects may enhance metal-ligand π-backbonding .
- Validation : Compare computed enantiomeric excess (ee) values with experimental HPLC data (e.g., Chiralcel OD-H column) .
Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Metal precursors : Pd(OAc)2 vs. Pd2(dba)3 alters ligand coordination kinetics .
- Solvent polarity : THF (ε = 7.5) vs. DCM (ε = 8.9) affects transition-state stabilization.
- Additives : K2CO3 vs. Cs2CO3 influences base-sensitive intermediates .
- Systematic approach : Use a factorial design (e.g., 2^3 matrix) to isolate variables and identify optimal conditions .
Q. How does structural modification of the piperidine moiety impact biological activity?
- Methodological Answer : Piperidine’s rigidity and nitrogen basicity are critical for bioactivity:
- Antiviral analogs : Replace the piperidine with morpholine to test hydrogen-bonding effects on viral protease inhibition .
- Agrochemical derivatives : Introduce methyl groups at C2/C6 of piperidine to enhance fungicidal activity via hydrophobic interactions (e.g., spiropidion analogs) .
- Synthetic steps : Conduct Ullmann coupling or reductive amination to generate derivatives, followed by bioassays (e.g., MIC tests for antifungal activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
